

An In-depth Technical Guide on the Preclinical Profile of TK-642

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Compound of Interest

Compound Name: TK-642

Cat. No.: B12371675

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This technical guide provides a comprehensive overview of the available preclinical data for **TK-642**, a novel, highly potent, and selective allosteric inhibitor of SHP2. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic and Pharmacodynamic Profile of TK-642

TK-642 has demonstrated promising pharmacokinetic properties and potent in vitro and in vivo activity. A summary of its key parameters is provided below.

Table 1: Pharmacokinetic Parameters of **TK-642** in Sprague-Dawley Rats

Parameter	Value
Dose (IV)	2 mg/kg
Dose (PO)	10 mg/kg
Formulation (PO)	Suspension
Intrinsic Clearance	13.4 ± 1.65 L/h/kg
Half-life (t _{1/2})	2.47 h
Oral Bioavailability (F)	42.5%

Table 2: In Vitro and In Vivo Efficacy of **TK-642**

Parameter	Value
SHP2WT IC50	0.0027 ± 0.0001 µmol/L
KYSE-520 Cell Proliferation IC50	5.73 µmol/L
In Vivo Efficacy (T/C %)	83.69 ± 10.44% at 50 mg/kg in KYSE-520 xenograft model

Experimental Methodologies

The following experimental protocols are based on the published research on **TK-642**.

Cell Proliferation Assay

The anti-proliferative activity of **TK-642** was assessed using the KYSE-520 esophageal cancer cell line.^[1] The cells were treated with **TK-642** at various concentrations (0, 0.625, 1.25, 2.5, 5, 10, 20, 40, 80, and 100 µmol/L) for 96 hours.^[1] Cell viability was then determined to calculate the IC50 value.^[1]

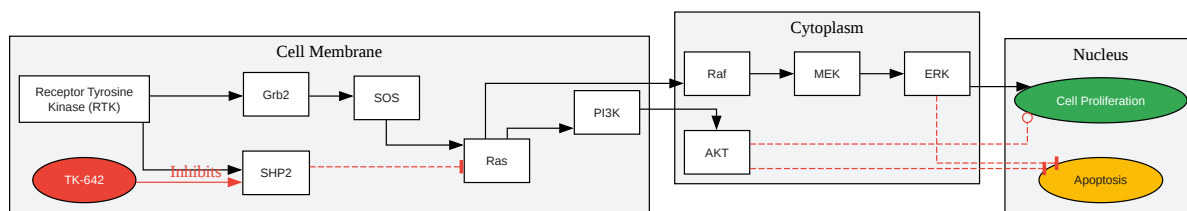
In Vivo Efficacy Study

The in vivo anti-tumor efficacy of **TK-642** was evaluated in a KYSE-520 xenograft mouse model.^[1] **TK-642** was administered orally as a suspension at a dosage of 50 mg/kg.^[1] The tumor growth inhibition was monitored and expressed as a T/C (treatment/control) percentage.^[1]

Visualizing the Scientific Data

Mechanism of Action: **TK-642** Signaling Pathway

TK-642 functions as an allosteric inhibitor of SHP2, which in turn suppresses the SHP2-mediated AKT and ERK signaling pathways.^[1] This mechanism ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.^[1]

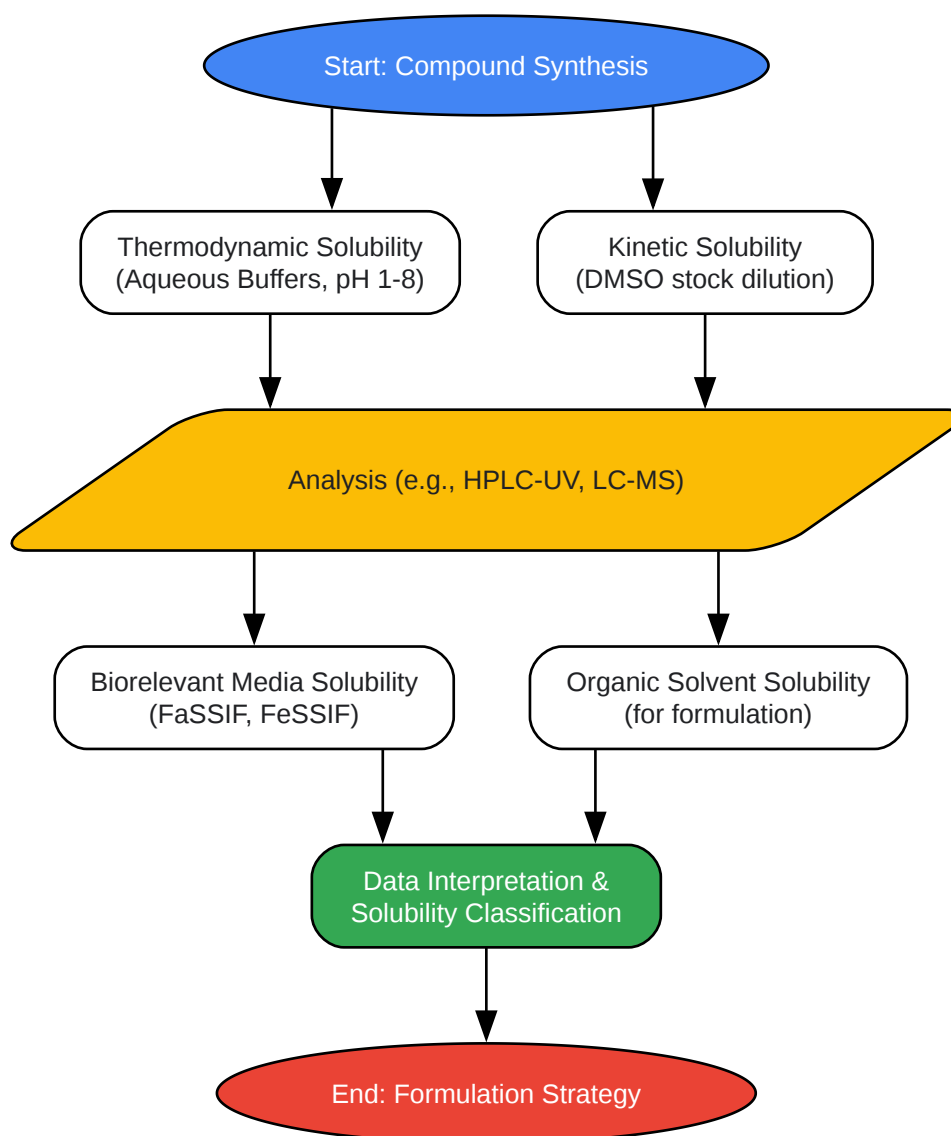


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TK-642 inhibits the SHP2-mediated AKT and ERK signaling pathways.

Conceptual Workflow: Solubility Assessment

The following diagram illustrates a general workflow for determining the solubility of a new chemical entity like **TK-642**. This is a representative process and may be adapted based on the specific compound and its intended use.

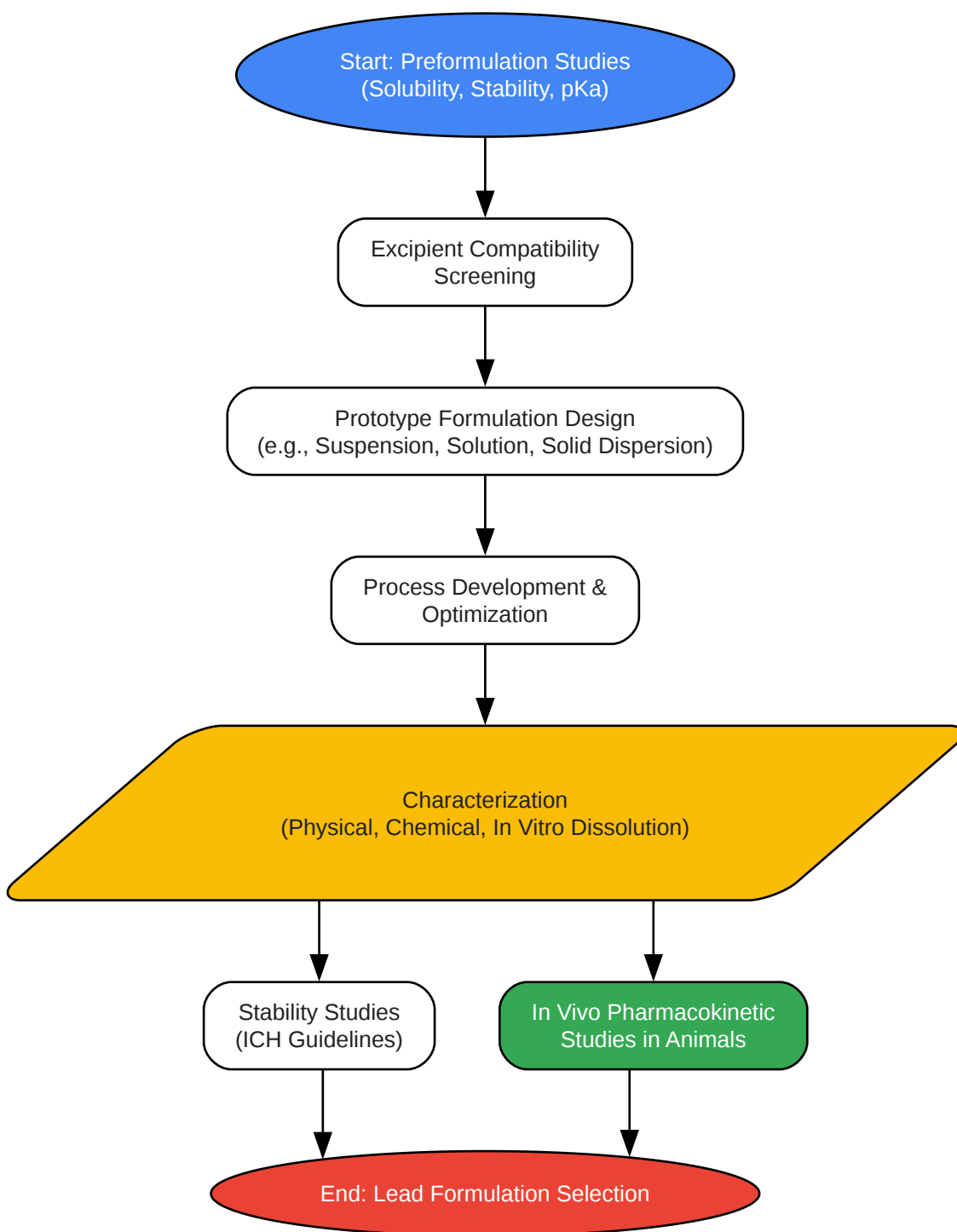


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A general experimental workflow for determining drug solubility.

Conceptual Workflow: Oral Formulation Development

This diagram outlines a typical process for developing an oral formulation for a compound such as **TK-642**, which was administered as a suspension in preclinical studies.



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A typical workflow for oral drug formulation development.

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References

- 1. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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